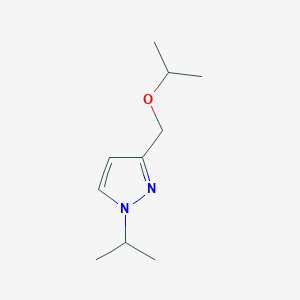
3-(isopropoxymethyl)-1-isopropyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(isopropoxymethyl)-1-isopropyl-1H-pyrazole, commonly known as IPMP, is a pyrazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. IPMP is a white crystalline powder that is soluble in organic solvents and exhibits remarkable stability under normal conditions.
Mechanism of Action
The mechanism of action of IPMP is not fully understood, but it is believed to act through several pathways. In medicine, IPMP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain. IPMP has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In agriculture, IPMP acts as a plant growth regulator by modulating the levels of plant hormones, such as gibberellins and cytokinins.
Biochemical and Physiological Effects:
IPMP has been shown to exhibit several biochemical and physiological effects in various organisms. In medicine, IPMP has been shown to reduce inflammation and pain, as well as inhibit the growth of cancer cells. In agriculture, IPMP enhances the yield and quality of crops by promoting plant growth and development. IPMP has also been shown to exhibit antioxidant properties, which protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
IPMP has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. IPMP can be easily synthesized in large quantities, making it ideal for industrial applications. However, IPMP has some limitations, including its potential toxicity and lack of detailed toxicity studies. Further research is needed to fully understand the toxicity profile of IPMP.
Future Directions
There are several future directions for IPMP research, including its potential use as a drug delivery agent, its role in cancer therapy, and its applications in material science. IPMP has also been investigated for its potential use as a biosensor, which could detect specific molecules in biological samples. Further research is needed to fully understand the potential applications of IPMP in these fields.
Conclusion:
In conclusion, IPMP is a pyrazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. IPMP exhibits anti-inflammatory, analgesic, and anti-cancer properties, and has been investigated for its potential use as a drug delivery agent and biosensor. IPMP has several advantages for lab experiments, including its stability, solubility, and ease of synthesis, but further research is needed to fully understand its toxicity profile and potential applications.
Synthesis Methods
The synthesis of IPMP involves the reaction of 3-methyl-1-isopropyl-1H-pyrazole-4-carbaldehyde with isopropyl alcohol in the presence of a base catalyst. This reaction results in the formation of IPMP as a white crystalline powder. The synthesis method is relatively simple and can be easily scaled up for industrial production.
Scientific Research Applications
IPMP has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, IPMP has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. IPMP has also been investigated for its potential use as a drug delivery agent due to its ability to penetrate cell membranes. In agriculture, IPMP has been used as a plant growth regulator, which enhances the yield and quality of crops. In material science, IPMP has been utilized as a building block for the synthesis of novel materials with unique properties.
properties
IUPAC Name |
1-propan-2-yl-3-(propan-2-yloxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-8(2)12-6-5-10(11-12)7-13-9(3)4/h5-6,8-9H,7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJXDWYZQOADMTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)COC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


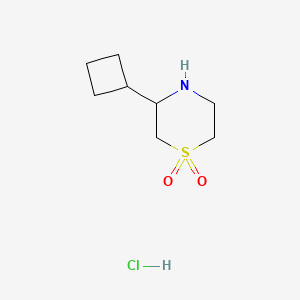
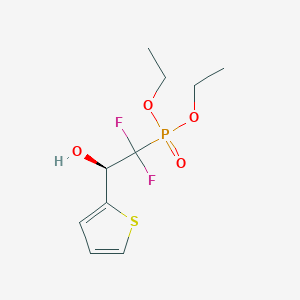
![3-[(4-Methylphenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone](/img/structure/B3000507.png)
![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B3000508.png)
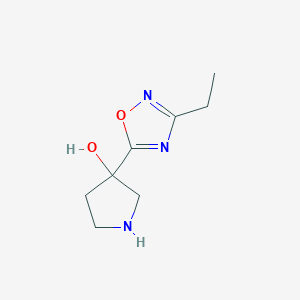
![5-methyl-3-phenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3000511.png)

![5-bromo-N-[3-(trifluoromethyl)phenyl]pyrimidin-2-amine](/img/structure/B3000513.png)
![4-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile](/img/structure/B3000515.png)
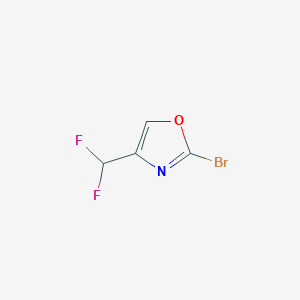
![2-(2,4-dichlorophenoxy)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)acetamide](/img/structure/B3000522.png)
![N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B3000524.png)
![N'-(2-Cyanophenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B3000525.png)